molecular formula C8H11ClN2O2 B13663625 2-Amino-1-(6-methoxypyridin-2-yl)ethanone Hydrochloride

2-Amino-1-(6-methoxypyridin-2-yl)ethanone Hydrochloride

Cat. No.: B13663625
M. Wt: 202.64 g/mol
InChI Key: QYPCIQQDOFEGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(6-methoxypyridin-2-yl)ethanone Hydrochloride is an organic compound with the molecular formula C8H10N2O2ClH It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-methoxypyridin-2-yl)ethanone Hydrochloride typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The industrial production process is designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-methoxypyridin-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-Amino-1-(6-methoxypyridin-2-yl)ethanone Hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-methoxypyridin-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(6-methoxypyridin-2-yl)ethan-1-ol
  • 2-Amino-1-(6-methylpyridin-2-yl)ethanone Dihydrochloride

Uniqueness

2-Amino-1-(6-methoxypyridin-2-yl)ethanone Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group at the 6-position of the pyridine ring differentiates it from other similar compounds, influencing its reactivity and interactions .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-amino-1-(6-methoxypyridin-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8-4-2-3-6(10-8)7(11)5-9;/h2-4H,5,9H2,1H3;1H

InChI Key

QYPCIQQDOFEGTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C(=O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.